5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
Description
5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a pyrazole-based compound featuring a 1,3-benzodioxol group at the 5-position and a 4-chlorophenylsulfonyl moiety at the 1-position. This structure combines heterocyclic, aromatic, and sulfonyl functionalities, which are common in bioactive molecules. The sulfonyl group may enhance metabolic stability and binding affinity compared to non-sulfonylated analogs .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCVNOPWSTULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Sulfonylation: The chlorophenyl sulfonyl group is introduced through the reaction of the pyrazole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are common.
Major Products
Oxidation: Products may include various oxidized derivatives of the benzodioxole ring.
Reduction: The major product would be the corresponding sulfide derivative.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Features of 5-(1,3-Benzodioxol-5-yl)-1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazole and Analogs
Structural and Functional Insights
Core Modifications: The target compound’s pyrazole core is analogous to Anleb138b and emrusolmine, which lack sulfonyl groups but share the benzodioxol motif. The addition of the 4-chlorophenylsulfonyl group may enhance binding to hydrophobic pockets in target proteins, as seen in SLV-319’s CB1 receptor interactions .
Sulfonyl Group Impact :
- In SLV-319, the (4-chlorophenyl)sulfonyl group is essential for high-affinity CB1 binding, suggesting that the target compound’s sulfonyl moiety may similarly enhance receptor engagement .
- The AK Scientific fluorinated analog (4-fluorophenylsulfonyl) indicates that halogen choice influences solubility and metabolic stability, with chlorine likely offering a balance between lipophilicity and stability .
Biological Relevance: Anleb138b and emrusolmine demonstrate that benzodioxol-pyrazole hybrids are viable α-synuclein inhibitors. The target compound’s sulfonyl group may improve blood-brain barrier penetration compared to these analogs .
Biological Activity
The compound 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 956193-64-9) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Pyrazole compounds are known for their potential as therapeutic agents, particularly in oncology, anti-inflammatory, and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 450.89 g/mol. The structure features a benzodioxole moiety and a chlorophenyl sulfonyl group, which are critical for its biological activity.
The biological activity of pyrazole derivatives often involves the inhibition of various enzymes and pathways:
- Kinase Inhibition : Pyrazole compounds have been shown to inhibit receptor tyrosine kinases (RTKs) and other kinases involved in cancer progression. For example, some pyrazoles exhibit inhibitory effects on BRAF(V600E) and EGFR, contributing to their anticancer properties .
- Anti-inflammatory Properties : Pyrazoles may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in the inflammatory response .
Biological Activity Overview
Anticancer Activity
In a study focusing on breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives were tested for cytotoxicity. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can significantly reduce pro-inflammatory cytokines in vitro. This effect was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
A series of pyrazole derivatives were evaluated for their antimicrobial properties against various pathogens. The results showed that certain modifications in the pyrazole structure could enhance activity against specific bacterial strains, indicating potential for development as novel antimicrobial agents .
Q & A
Basic: How can the synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole be optimized for yield and purity?
Answer:
Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents like DMSO or ethanol are preferred for cyclocondensation and sulfonylation steps to enhance reactivity and solubility .
- Temperature control : Maintain 80–120°C during cyclocondensation to prevent side reactions; sulfonylation at room temperature avoids decomposition .
- Catalysts/Reagents : Use triethylamine or pyridine as bases during sulfonylation to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Methodological Tip : Monitor reaction progress via TLC or HPLC and adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) for complete conversion .
Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzodioxol protons at δ 6.8–7.2 ppm; sulfonyl group absence of protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 403.03) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths/angles (e.g., pyrazole ring planarity, dihedral angles between substituents) .
Critical Note : For crystallography, use SHELX software for refinement, ensuring R-factor < 5% for high accuracy .
Basic: How is the biological activity of this compound assessed in vitro?
Answer:
- Targeted Assays :
- COX-1 Inhibition : Radiolabeled analogs (e.g., [C]SC560) track binding affinity via PET imaging .
- Antimicrobial Activity : Agar diffusion assays against S. aureus or E. coli (MIC values < 50 μg/mL indicate potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .
Key Consideration : Include positive controls (e.g., indomethacin for COX-1) to benchmark activity .
Advanced: How can contradictions between DFT-predicted and experimental spectroscopic data be resolved?
Answer:
- Parameter Adjustment : Re-optimize DFT functionals (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or dispersion forces .
- Experimental Validation : Cross-check NMR chemical shifts with calculated isotropic shielding constants using gauge-independent atomic orbital (GIAO) methods .
- Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility impacting spectral data .
Example : Inconsistent F NMR signals may arise from solvent polarity variations—re-run experiments in deuterated DMSO .
Advanced: What strategies improve crystallographic refinement for accurate structural determination?
Answer:
- Software : Use SHELXL for least-squares refinement, integrating TWIN/BASF commands for twinned crystals .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering in benzodioxol or pyrazole moieties .
- Disorder Modeling : Split occupancy refinement for disordered sulfonyl or chlorophenyl groups .
Pro Tip : Validate hydrogen bonding networks via Hirshfeld surface analysis to confirm intermolecular interactions .
Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?
Answer:
- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF) to modulate lipophilicity and target binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with COX-1 (PDB: 1EQG) or carbonic anhydrase IX .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for anti-inflammatory activity .
Case Study : Substituting benzodioxol with a methoxyphenyl group increased COX-1 selectivity by 40% in analogs .
Advanced: How are hygroscopic intermediates stabilized during synthesis?
Answer:
- Inert Atmosphere : Conduct sulfonylation under nitrogen/argon to prevent hydrolysis of sulfonyl chloride .
- Drying Agents : Use molecular sieves (3Å) in reaction mixtures or during storage .
- Low-Temperature Storage : Keep intermediates at –20°C in desiccators with silica gel .
Advanced: What methodologies enable pharmacokinetic profiling of this compound?
Answer:
- Radiolabeling : Synthesize C-labeled analogs via automated modules (e.g., Synthra) for PET imaging of tissue distribution .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
